

# Povorcitinib vs. Biologic Agents: A Preclinical Comparison in Hidradenitis Suppurativa Models

Author: BenchChem Technical Support Team. Date: December 2025



A guide for researchers and drug development professionals on the preclinical performance and mechanistic insights of **povorcitinib** and key biologic agents in the context of Hidradenitis Suppurativa (HS).

Hidradenitis Suppurativa (HS) is a chronic, inflammatory skin disease with a complex pathophysiology, making preclinical evaluation of novel therapeutics challenging. As HS is a uniquely human disease, traditional animal models are not available.[1][2] Consequently, preclinical research relies on ex vivo models using human skin explants to investigate disease mechanisms and the effects of therapeutic agents.[1][2][3] This guide provides a comparative overview of the preclinical or molecular data available for the oral JAK1 inhibitor, **povorcitinib**, and prominent biologic agents used or investigated for HS, including TNF- $\alpha$  and IL-17 inhibitors.

It is important to note that direct head-to-head preclinical studies comparing **povorcitinib** and various biologic agents in the same HS model are not yet available in published literature. This guide, therefore, synthesizes data from different study types: in vivo molecular analyses from clinical trials for **povorcitinib** and ex vivo human skin model data for biologics like adalimumab.

# **Mechanism of Action and Signaling Pathways**

**Povorcitinib** is an oral, selective Janus kinase 1 (JAK1) inhibitor.[4][5][6] The JAK-STAT signaling pathway is a crucial intracellular cascade for numerous cytokines implicated in HS pathogenesis, including those downstream of TNF- $\alpha$  and IL-17 signaling.[2][7][8][9][10] By



inhibiting JAK1, **povorcitinib** modulates the signaling of multiple pro-inflammatory cytokines.[4] [5]

Biologic agents, in contrast, are typically monoclonal antibodies that target specific extracellular or cell-surface molecules. In HS, the main targets are pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-17 (IL-17).[11] Adalimumab is a TNF- $\alpha$  inhibitor, while secukinumab and bimekizumab target IL-17A and IL-17A/F, respectively.[8][11]

Below are diagrams illustrating the targeted signaling pathways.



Click to download full resolution via product page

**Diagram 1: Povorcitinib** Mechanism of Action via JAK1 Inhibition.





Click to download full resolution via product page

**Diagram 2:** Biologics' Mechanism of Action via Cytokine Neutralization.

## **Data Presentation: Molecular and Cellular Effects**

The following tables summarize the available quantitative data on the effects of **povorcitinib** and the biologic agent adalimumab in studies related to HS.

Table 1: **Povorcitinib** - In Vivo Molecular Changes in HS Lesional Skin (Phase 2 Clinical Trial Data)



| Biomarker Type                                                           | Observation                                                                              | Dose                       | Study Reference |
|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------|----------------------------|-----------------|
| Transcriptomics                                                          | Downregulation of multiple HS and inflammatory signaling markers.                        | 30 mg QD                   | [9][10]         |
| Reversal of a 128-<br>gene signature<br>associated with HS.              | 30 mg QD                                                                                 | [10]                       |                 |
| Downregulation of 99 out of 128 genes in the HS signature.               | 30 mg QD                                                                                 | [10]                       | _               |
| Impacted genes reflect JAK/STAT signaling downstream of TNF-α and TGF-β. | 15 and 30 mg QD                                                                          | [9][10]                    |                 |
| Proteomics                                                               | Dose-dependent<br>modulation of several<br>proteins implicated in<br>HS pathophysiology. | 15, 30, 60, or 90 mg<br>QD | [9][10]         |
| Changes in protein levels observed by Week 4.                            | 15, 30, 60, or 90 mg<br>QD                                                               | [9][10]                    |                 |

Data derived from transcriptomic and proteomic analyses of patient biopsies in Phase 2 clinical trials.

Table 2: Adalimumab (Anti-TNF-α) - Ex Vivo Effects on HS Skin Explants



| Biomarker/Cell Type                                                                                                                         | Observation                                                                | Study Reference |
|---------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|-----------------|
| Cytokine Secretion                                                                                                                          | Significant decrease in IL-1β, CXCL9 (MIG), and BLC production.            | [12]            |
| Downregulation of secreted IL-<br>1 $\alpha$ , IL-5, RANTES, MCP-2,<br>TNF- $\alpha$ , TNF- $\beta$ , TGF- $\beta$ , and<br>IFN- $\gamma$ . | [13]                                                                       |                 |
| Stimulation of IL-6 secretion.                                                                                                              | [13]                                                                       | _               |
| Tissue Expression                                                                                                                           | Inhibition of lesional tissue expression of TNF-α, IL-3, IL-15, and MCP-3. | [13]            |
| Inflammatory Cells                                                                                                                          | Significant reduction in the number of CD11c+, CD14+, and CD68+ cells.     | [12]            |
| Reduction in the number of CD3+, CD4+, CD20+, and CD138+ cells.                                                                             | [12]                                                                       |                 |

Data derived from studies using cultured human skin explants from HS patients.

## **Experimental Protocols**

Detailed methodologies are crucial for interpreting and reproducing preclinical findings. Below are summaries of the key experimental protocols.

1. Ex Vivo Human HS Skin Culture Models (e.g., 3D-SeboSkin)

These models are designed to maintain the viability and structural integrity of human skin explants for several days, allowing for the study of HS pathophysiology and drug effects in a system that closely mimics the in vivo environment.[14][15][16]





Click to download full resolution via product page

**Diagram 3:** General Experimental Workflow for *Ex Vivo* HS Skin Models.

- Tissue Acquisition: Lesional and perilesional skin samples are obtained from HS patients undergoing surgery, following institutional review board approval.[17][18]
- Culture System: The 3D-SeboSkin model involves co-culturing human skin explants in direct contact with a feeder layer of human SZ95 sebocytes.[14][15][16] This co-culture has been shown to preserve the structural integrity of the skin for several days.[14][15][16] Other models include air-liquid interface, liquid-submersion, and bioreactor cultures.[3][17][19]
- Treatment: Explants are treated with the therapeutic agent (e.g., adalimumab) or a vehicle control.
- Analysis: After the treatment period, various endpoints are assessed. Culture supernatants are collected to measure the secretion of cytokines and chemokines.[12][17] The tissue itself



is processed for histological analysis to check structural integrity and for immunohistochemistry to quantify inflammatory cell populations and protein expression.[12] [14]

2. Transcriptomic and Proteomic Analysis of HS Patient Biopsies (Povorcitinib)

This methodology, while conducted within a clinical trial, provides preclinical-level molecular data on the drug's effect in vivo.

- Sample Collection: Lesional skin punch biopsies are taken from patients with moderate-to-severe HS at baseline and after a specified treatment period (e.g., 8 weeks) with **povorcitinib** or a placebo.[9][10]
- Transcriptomics (RNA-seq):
  - Total RNA is extracted from the skin biopsies.
  - RNA sequencing (RNA-seq) is performed to generate a comprehensive profile of gene expression.
  - Bioinformatic analyses, such as Gene Set Enrichment Analysis (GSEA), are used to identify differentially expressed genes and pathways between baseline and post-treatment samples, and to assess the drug's effect on known HS-associated gene signatures.[9][10]
- Proteomics:
  - Blood samples are collected at baseline and various time points during treatment.[9][10]
  - Serum or plasma is analyzed using techniques like proximity extension assays (e.g., Olink Target 96) to quantify the levels of a wide array of proteins, particularly those implicated in inflammation and HS pathophysiology.[9]

# **Summary and Conclusion**

Direct preclinical comparisons of **povorcitinib** and biologic agents in hidradenitis suppurativa are limited by the absence of animal models and a lack of head-to-head ex vivo studies. However, the available data provide valuable insights into their distinct and overlapping mechanisms of action.



**Povorcitinib**, as a JAK1 inhibitor, demonstrates a broad modulation of the inflammatory cascade in HS by reversing disease-associated gene signatures and downregulating multiple inflammatory pathways in patients.[9][10] This suggests a wide-ranging anti-inflammatory effect by targeting a central node in cytokine signaling.

Biologic agents, exemplified by the TNF-α inhibitor adalimumab, show targeted efficacy in ex vivo HS skin models by neutralizing a key upstream cytokine. This leads to a reduction in downstream inflammatory mediators and a decrease in the infiltration of various immune cells into the skin tissue.[12][13] Similarly, IL-17 inhibitors like secukinumab and bimekizumab are pursued based on the rationale of elevated IL-17 levels in HS lesions, which play a crucial role in neutrophil recruitment and perpetuating inflammation.[1][20]

For researchers and drug developers, the choice between targeting a central signaling hub like JAK1 or a specific upstream cytokine depends on the therapeutic strategy. The data presented here, derived from the most relevant available models, underscores the potential of both approaches to modify the underlying disease pathology in HS. Future ex vivo studies directly comparing these different classes of drugs could provide a more definitive preclinical rationale for therapeutic selection and development.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. IL-17 in inflammatory skin diseases psoriasis and hidradenitis suppurativa PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hidradenitis Suppurativa and JAK Inhibitors: A Review of the Published Literature PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of interleukin (IL)-17A and IL-17F in hidradenitis suppurativa pathogenesis: evidence from human in vitro preclinical experiments and clinical samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-17 in inflammatory skin diseases psoriasis and hidradenitis suppurativa PubMed [pubmed.ncbi.nlm.nih.gov]

## Validation & Comparative





- 5. Povorcitinib for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. scholarsinmedicine.com [scholarsinmedicine.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. JAK Inhibitors in Hidradenitis Suppurativa: A Systematic Review PracticalDermatology [practicaldermatology.com]
- 9. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
- 10. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor Povorcitinib: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Adalimumab (antitumour necrosis factor-α) treatment of hidradenitis suppurativa ameliorates skin inflammation: an in situ and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HS 3D-SeboSkin Model Enables the Preclinical Exploration of Therapeutic Candidates for Hidradenitis Suppurativa/Acne Inversa PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3D-SeboSkin Model for Human ex vivo Studies of Hidradenitis Suppurativa/Acne Inversa
  PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 17. Ex Vivo Culture Models of Hidradenitis Suppurativa for defining molecular pathogenesis and treatment efficacy of novel drugs PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Povorcitinib vs. Biologic Agents: A Preclinical Comparison in Hidradenitis Suppurativa Models]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b8689125#povorcitinib-versus-biologic-agents-in-hidradenitis-suppurativa-preclinical-models]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com